(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride

Medicinal Chemistry Cathepsin K Inhibition Physicochemical Property Optimization

(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride (CAS 1807940-26-6, C₇H₁₈Cl₂F₂N₂, MW 239.13) is a chiral, vicinal diamine featuring both a primary amine and a tertiary amine substituted with 2,2-difluoroethyl and ethyl groups. The difluoroethyl moiety is recognized in medicinal chemistry as an amide isostere capable of modulating basicity (pKa) and lipophilicity (log D).

Molecular Formula C7H18Cl2F2N2
Molecular Weight 239.13 g/mol
Cat. No. B12441544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride
Molecular FormulaC7H18Cl2F2N2
Molecular Weight239.13 g/mol
Structural Identifiers
SMILESCCN(CC(F)F)C(C)CN.Cl.Cl
InChIInChI=1S/C7H16F2N2.2ClH/c1-3-11(5-7(8)9)6(2)4-10;;/h6-7H,3-5,10H2,1-2H3;2*1H
InChIKeyFTGWQQZSIMTPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride: Sourcing Guide for the Chiral Fluorinated Diamine Building Block


(1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride (CAS 1807940-26-6, C₇H₁₈Cl₂F₂N₂, MW 239.13) is a chiral, vicinal diamine featuring both a primary amine and a tertiary amine substituted with 2,2-difluoroethyl and ethyl groups . The difluoroethyl moiety is recognized in medicinal chemistry as an amide isostere capable of modulating basicity (pKa) and lipophilicity (log D) . Its (S)-enantiomer is commercially available as a research intermediate, stabilized as the dihydrochloride salt for enhanced aqueous solubility and handling.

Why Generic Diamine Substitution Fails: Quantifiable Differentiation of (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride


Generic substitution among diamines ignores the quantifiable impact of fluorination on physicochemical and pharmacokinetic properties. The 2,2-difluoroethyl group in this compound alters the basicity of the adjacent nitrogen by approximately 1.4 pKa units relative to a non-fluorinated ethyl analog, and reduces log D by roughly 0.7 units, directly influencing membrane permeability and oral absorption . Unlike non-fluorinated or trifluoroethyl analogs, the CHF₂ group avoids the metabolic liability of oxidative deamination to fluoroacetate, a pathway linked to convulsions at 40–45 mg/kg ip in rodent models for related N-(2-fluoroethyl) amines . These differences are not cosmetic; they translate into divergent pharmacokinetic and toxicological outcomes that cannot be recapitulated by simple alkyl diamines.

Quantitative Evidence for Selecting (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride Over Analogs


Nitrogen Basicity (pKa) Advantage of the 2,2-Difluoroethyl Group Compared to Trifluoroethyl and Non-Fluorinated Analogs

The 2,2-difluoroethylamine group in this compound confers a conjugate acid pKa of approximately 6.8–7.2, which is 1.3–1.5 log units lower than the corresponding non-fluorinated diethylamine analog (pKa ~8.3) and 2.1–2.3 units higher than the trifluoroethyl analog (pKa ~4.7). This intermediate basicity was shown to positively impact log D and oral absorption in cathepsin K inhibitor series . The target compound's nitrogen basicity falls within the optimal range for balancing target engagement (sufficient ionized fraction at physiological pH) with passive membrane permeability, a documented advantage over both extremes.

Medicinal Chemistry Cathepsin K Inhibition Physicochemical Property Optimization

Metabolic Stability Advantage of CHF₂ Over CH₂F and Non-Fluorinated Ethyl Groups: Avoidance of Fluoroacetate-Mediated Toxicity

N-(2-fluoroethyl)amine derivatives undergo in vivo oxidative deamination to fluoroacetate, a mitochondrial aconitase inhibitor, producing convulsions in rats at 40–45 mg/kg ip . The 2,2-difluoroethyl substitution (CHF₂) in the target compound is metabolically distinct; the CHF₂ group is resistant to the same oxidative deamination pathway and does not generate fluoroacetate, representing a toxicological advantage over mono-fluoroethyl analogs. This difference is rooted in the mechanism—C-F vs C-H bond cleavage during CYP450-mediated N-dealkylation—and has been exploited in the design of safer amine-containing drug candidates.

Drug Metabolism Toxicology Fluorine Chemistry

Chiral Center at the Aminopropyl Position Enables Stereochemically Defined Pharmacophore Construction Relative to Racemic or Achiral Analogs

The (S)-1-aminopropan-2-yl substituent introduces a defined chiral center adjacent to the tertiary amine, a feature absent in simpler diamines like N-(2-aminoethyl)-2,2-difluoroethanamine or symmetrical N,N'-dialkyl ethylenediamines. In published cathepsin K inhibitor work, the stereochemistry at the P2 position is a critical determinant of enzyme inhibitory potency; the (S)-configuration at the analogous center yielded a 15- to 50-fold improvement in IC₅₀ over the (R)-enantiomer in matched molecular pairs . This compound provides that stereochemical control in a bifunctional scaffold suitable for parallel medicinal chemistry exploration.

Stereochemistry Pharmacophore Design Chiral Synthesis

High-Impact Application Scenarios for (1-Aminopropan-2-yl)(2,2-difluoroethyl)ethylamine dihydrochloride Based on Evidence


CNS Drug Discovery: Tuning Amine Basicity for Optimal Brain Penetration

The intermediate pKa (≈6.8–7.2) of the difluoroethyl-substituted nitrogen, as established by the cathepsin K inhibitor data , places this diamine in the ideal basicity window for CNS permeability. Unlike highly basic dialkylamines (pKa >8) that are predominantly ionized at blood pH and suffer from P-glycoprotein efflux, this compound maintains a sufficient neutral fraction for passive BBB penetration while still enabling target engagement. Medicinal chemists can use it as a building block for designing CNS-penetrant ligands for aminergic GPCRs, ion channels, or transporters where fluorine substitution can also block metabolic soft spots.

Protease Inhibitor Lead Optimization: Amide Bond Isostere Replacement for Metabolic Stability

The 2,2-difluoroethylamine motif has been validated as a metabolically stable amide isostere that increases log D and oral bioavailability in preclinical species . This compound provides a direct synthetic entry point into peptidomimetic inhibitors of cathepsins, caspases, or other cysteine/serine proteases where the amide bond at the scissile position requires a non-hydrolyzable, fluorine-tuned replacement. The bifunctional nature (free primary amine plus tertiary difluoroethylamine) allows sequential derivatization on two vectors, enabling rapid SAR exploration.

Agrochemical Intermediate: Fluorinated Diamine for Crop Protection Active Ingredient Synthesis

Bayer CropScience patents have demonstrated that 2,2-difluoroethylamine derivatives serve as critical intermediates for agrochemical active ingredients . This compound, with its secondary amine functionality and fluorine substitution pattern, maps directly onto intermediates in the synthesis of pyridine- and pyrimidine-based fungicides and insecticides. The difluoroethyl group enhances environmental stability and target-site binding in fungal CYP51 and insect nAChR targets, properties not achievable with non-fluorinated diamine analogs.

Chemical Biology Probe Synthesis: Orthogonal Functional Group Exploitation for Bioconjugation

The presence of a primary amine (for NHS ester or isothiocyanate conjugation) and a tertiary amine (for quaternization or pH-dependent activity) offers orthogonal reactivity. The difluoroethyl group provides a sensitive ¹⁹F NMR handle (δ ≈ -120 to -125 ppm, characteristic of CHF₂) that is absent in non-fluorinated analogs, enabling quantitative monitoring of compound distribution, metabolism, and target engagement in cellular and in vivo settings without radioisotope labeling.

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